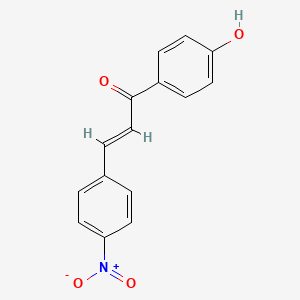

(2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Descripción

(2E)-1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 4-hydroxyphenyl group (electron-donating) and a 4-nitrophenyl group (electron-withdrawing) connected via a conjugated enone system in the trans (E) configuration. This substitution pattern creates a push-pull electronic effect, enhancing charge transfer properties, which are critical for applications in nonlinear optics and bioactive molecule design .

Chalcones are synthesized via Claisen-Schmidt condensation, as demonstrated in multiple studies . The compound’s hydroxyl and nitro groups influence its solubility, crystallinity, and intermolecular interactions, such as hydrogen bonding (O–H···O) observed in crystal packing .

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c17-14-8-4-12(5-9-14)15(18)10-3-11-1-6-13(7-2-11)16(19)20/h1-10,17H/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATNNMBFPMYEKO-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.

Major Products Formed

Oxidation: Formation of a ketone or quinone derivative.

Reduction: Formation of an amino derivative.

Substitution: Formation of ethers or esters depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Explored for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mecanismo De Acción

The biological activity of (2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is often attributed to its ability to interact with various molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to apoptosis or other cellular responses.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic and Optical Properties

(a) Nitro-Substituted Chalcones

- (2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP): This compound exhibits a nonlinear optical (NLO) coefficient $ c(3) $ of 2.77 × 10⁻¹² esu, significantly lower than derivatives with stronger electron-donating groups. The methyl group’s weak electron-donating capacity reduces charge transfer efficiency compared to the hydroxyl group in the target compound .

- (2E)-1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one :

The chloro substituent enhances lipophilicity but lacks hydrogen-bonding capability. Molecular docking studies show that its nitro group forms hydrogen bonds with Glu and Tyr residues in acetylcholinesterase (AChE), but it exhibits weaker binding affinity than hydroxyl-containing analogs .

(b) Hydroxyl-Substituted Chalcones

- (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one :

Methoxy groups increase lipophilicity and steric bulk, reducing solubility in polar solvents. Crystal structures reveal similar O–H···O hydrogen bonding but lack the strong electron-withdrawing effect of nitro groups, resulting in weaker NLO responses compared to the target compound . - 1-(2,4-Dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Additional hydroxyl groups improve solubility but may destabilize the enone system through intramolecular hydrogen bonding. This compound’s NLO performance is understudied but likely inferior due to reduced conjugation efficiency .

(a) Antibacterial and Antifungal Properties

- Chalcones with Trimethoxyphenyl Groups (): Derivatives like (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one show moderate antibacterial activity against Staphylococcus aureus.

- (E)-1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Exhibits selective inhibition of monoamine oxidase-A (MAO-A) with a $ K_i $ of 0.11 µM. The hydroxyl group in the target compound could shift selectivity toward MAO-B due to enhanced hydrogen bonding with active-site residues .

(b) Enzyme Inhibition and Molecular Docking

- AChE Inhibitors ():

Nitro-containing chalcones, such as (E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, rely on nitro-oxygen interactions with Glu199 and Tyr335. The target compound’s hydroxyl group may form additional hydrogen bonds with Ser125, improving binding affinity . - MAO-B Inhibitors :

Compounds like (2E)-1-(4-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one ($ K_i = 0.11 \mu M $) highlight the importance of balanced hydrophobicity. The target compound’s polar hydroxyl group may reduce blood-brain barrier permeability, limiting central nervous system applications .

Nonlinear Optical (NLO) Performance

- Target Compound: The 4-hydroxyl (donor) and 4-nitro (acceptor) groups create a strong dipole moment, enhancing hyperpolarizability. Its predicted $ c(3) $ value is comparable to 3MPNP (2.77 × 10⁻¹² esu) but lower than quinolidone derivatives (2.79 × 10⁻¹² esu) .

- (2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one: The dimethylamino group provides stronger electron donation than hydroxyl, yielding higher NLO coefficients. However, this compound’s stability under UV light is inferior to nitro-containing analogs .

Actividad Biológica

(2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound with significant biological activities. This article explores its antibacterial, anticancer, and antioxidant properties, supported by various research findings and case studies.

- Molecular Formula : C15H11NO4

- Molecular Weight : 269.252 g/mol

- CAS Number : 132248-59-0

Antibacterial Activity

Chalcones have garnered attention for their antibacterial properties. Research indicates that (2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one exhibits notable antibacterial effects against several strains of bacteria.

Minimum Inhibitory Concentration (MIC) :

- The compound's MIC values against Gram-positive bacteria are reported to be lower than those for Gram-negative bacteria, indicating a stronger effect on the former. For example, compounds similar to this chalcone have shown MIC values ranging from 0.39 to 6.25 μg/mL against various bacterial strains .

Mechanism of Action :

- The antibacterial activity is attributed to the presence of hydroxyl groups which enhance the compound's ability to penetrate bacterial membranes and disrupt cellular processes .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.94 |

| Escherichia coli | 1.16 |

| Bacillus subtilis | 0.39 |

Anticancer Activity

Recent studies have highlighted the potential of (2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one in cancer treatment. The compound has been evaluated for its antiproliferative effects on various cancer cell lines.

Case Study :

In a study involving chronic lymphocytic leukemia (CLL) cell lines, the chalcone demonstrated significant antiproliferative effects with IC50 values ranging from 0.17 to 2.69 µM. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to increased apoptosis in cancer cells .

Pro-apoptotic Effects :

The compound's ability to induce apoptosis was confirmed through assays showing a marked increase in cell death rates at concentrations as low as 10 µM, with minimal toxicity observed in healthy cells .

Antioxidant Activity

Chalcones are also known for their antioxidant properties, which contribute to their overall biological activity.

Research Findings :

Studies have shown that (2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and promoting overall health .

Q & A

Q. Why might antimicrobial activity vary between studies, and how can this be systematically addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.